The compound is cataloged under the Chemical Abstracts Service number 936648-40-7 and has a molecular formula of C13H14FNO2·HCl. It is available from various suppliers, including Fisher Scientific and GlpBio, where it is marketed for research purposes only. The purity of commercially available samples typically exceeds 97% .
The synthesis of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride involves several steps, often utilizing established organic synthesis techniques. One common approach includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be carried out under reflux conditions in polar solvents to enhance solubility and reactivity.
The molecular structure of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride can be described as follows:
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm the configuration and conformation of the compound.
6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is involved in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy.
The mechanism of action for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride primarily revolves around its role as an inhibitor of acetyl-CoA carboxylase. This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting this enzyme:
Studies have demonstrated that certain derivatives exhibit low nanomolar inhibitory activity against acetyl-CoA carboxylase, highlighting their potential in metabolic regulation .
The physical and chemical properties of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications.
6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride has several scientific applications:
Research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications.
The efficient construction of the spirocyclic chroman-piperidine core presents significant synthetic challenges, primarily due to the steric constraints imposed by the quaternary spiro center. Recent methodologies have focused on intramolecular nucleophilic displacement and transition-metal-catalyzed cyclizations as key strategies. One prominent approach involves the condensation of appropriately substituted 6-fluorochromanone precursors with protected piperidine derivatives bearing leaving groups (e.g., halides or mesylates) at the 4-position. This is followed by acid- or base-mediated deprotection and ring closure via intramolecular SN₂ reaction, yielding the spirocyclic skeleton [2] [7].
Alternative routes employ Mannich-type reactions or reductive amination protocols between 6-fluorochroman-4-one and N-protected piperidinones. These methods benefit from improved atom economy and reduced step counts compared to traditional linear syntheses. For example, catalytic hydrogenation under high pressure (50-100 psi H₂) using palladium on carbon facilitates simultaneous imine reduction and spirocyclization, achieving yields exceeding 70% in optimized systems [8]. Microwave-assisted cyclization has also emerged as a valuable technique, reducing reaction times from hours to minutes while maintaining or improving yields (typically 65-80%) by enhancing molecular activation in the ring-closing step [8].
Table 1: Comparative Spirocyclization Approaches
Strategy | Key Reagent/Condition | Yield Range | Key Advantage |
---|---|---|---|
Intramolecular SN₂ | K₂CO₃, DMF, 80°C | 60-75% | Predictable stereochemistry |
Reductive Amination | Pd/C, H₂ (50 psi), MeOH | 70-85% | Single-step formation |
Microwave Cyclization | DIEA, ACN, 150°C, 20 min | 65-80% | Rapid reaction kinetics |
Metal-Catalyzed Coupling | CuI, phenanthroline, 120°C | 55-70% | Tolerance to diverse functional groups |
The strategic incorporation of fluorine at the 6-position of the chroman ring significantly influences the electronic properties and bioactivity of these spirocyclic systems. Two principal fluorination approaches dominate synthetic routes: electrophilic fluorination of pre-formed spirocyclic intermediates and utilization of fluorinated building blocks early in the synthesis.
Direct fluorination employing Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on spiro[chroman-2,4'-piperidin]-4-one precursors enables late-stage fluorination but often suffers from regiochemical challenges and moderate yields (typically 40-60%) [7] [8]. Consequently, the building-block approach utilizing commercially available 5-fluoro-2-hydroxyacetophenone as the starting material has gained prominence. This substrate undergoes Claisen condensation, followed by cyclization and piperidine spiro-annulation, providing superior regiocontrol of the fluorine substituent.
Recent breakthroughs in asymmetric fluorination leverage chiral auxiliaries or catalysts to install fluorine stereoselectively. Notably, rhodium-catalyzed hydrogenation of fluorinated pyridine intermediates using chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) yields enantioenriched fluoropiperidine moieties with enantiomeric excess (ee) values exceeding 90% [8]. This methodology addresses the critical need for stereocontrol in biologically active spirocyclic compounds.
Translating laboratory-scale synthesis of 6-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride to industrial production presents significant challenges in intermediate purification, exotherm management, and process telescoping. The classical synthetic route involves 5-7 linear steps with cumulative yields often below 30% at gram-scale due to multiple isolations [7] [9]. Key bottlenecks include:
Continuous flow chemistry addresses these scalability constraints through:
Cold-chain transportation requirements (2-8°C) for the final hydrochloride salt, as specified by suppliers [1], further underscore the compound's sensitivity and necessitate specialized logistics during scale-up. Recent pilot-scale demonstrations achieved 65% overall yield through fully continuous processing—a 35% improvement over batch methods—while reducing solvent consumption by 60% [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1